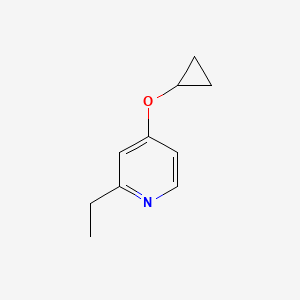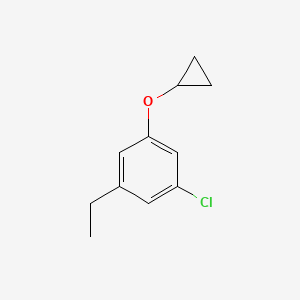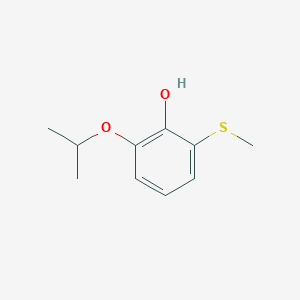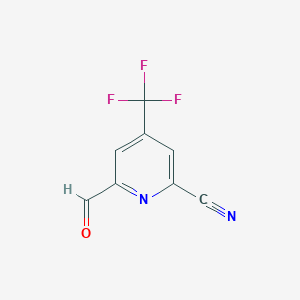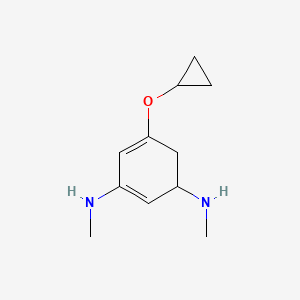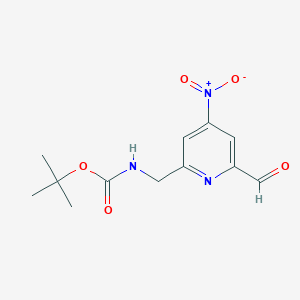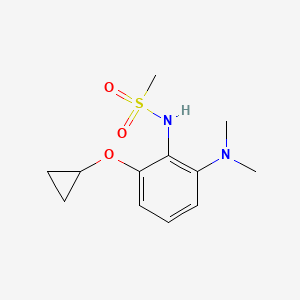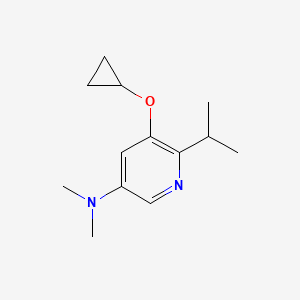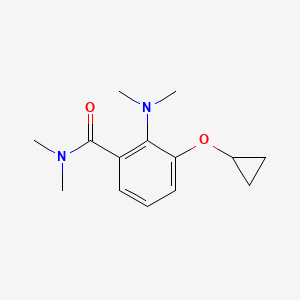
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexyloxy group at the 3-position and a hydroxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid, which is then converted to its corresponding ester.
Cyclohexyloxy Substitution: The ester is reacted with cyclohexanol in the presence of an acid catalyst to introduce the cyclohexyloxy group.
Amidation: The resulting intermediate is then subjected to amidation using N,N-dimethylamine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert the amide to an amine.
Substitution: The cyclohexyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(Cyclohexyloxy)-4-oxo-N,N-dimethylbenzamide, while reduction could produce 3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylamine.
Scientific Research Applications
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexyloxy)-4-methoxy-N,N-dimethylbenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
3-(Cyclohexyloxy)-4-hydroxy-N,N-diethylbenzamide: Similar structure but with diethylamine instead of dimethylamine.
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzoate: Similar structure but with a benzoate ester instead of a benzamide.
Uniqueness
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both cyclohexyloxy and hydroxy groups on the benzamide core, which imparts distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
3-cyclohexyloxy-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H21NO3/c1-16(2)15(18)11-8-9-13(17)14(10-11)19-12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3 |
InChI Key |
DSJYWXJTUMOJGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


